tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl carbamate group, which is often used in organic synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate typically involves multiple steps, including the protection of functional groups, formation of carbon-carbon bonds, and introduction of the tert-butyl carbamate group. One common method involves the use of tert-butyl carbamate (Boc) as a protecting group for the amine functionality. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the formation of an alcohol .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays .
Medicine
Its unique structure allows for the modulation of biological pathways, making it a promising compound for therapeutic development .
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
- tert-Butyl (2S,4R)-4-hydroxy-2-((trityloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it more versatile compared to simpler compounds like tert-butyl carbamate .
Properties
Molecular Formula |
C37H44N2O3 |
---|---|
Molecular Weight |
564.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41)/t33-,34-,35+/m0/s1 |
InChI Key |
FEAVBRDFTRUZPF-PUPDPRJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@H]([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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